molecular formula C15H30O2 B12658813 3,7-Dimethyloctyl valerate CAS No. 93857-93-3

3,7-Dimethyloctyl valerate

Cat. No.: B12658813
CAS No.: 93857-93-3
M. Wt: 242.40 g/mol
InChI Key: LMPYVHIIYCATHK-UHFFFAOYSA-N
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Description

3,7-Dimethyloctyl valerate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of valeric acid and 3,7-dimethyloctanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloctyl valerate can be synthesized through esterification, where valeric acid reacts with 3,7-dimethyloctanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctyl valerate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to valeric acid and 3,7-dimethyloctanol.

    Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

    Hydrolysis: Valeric acid and 3,7-dimethyloctanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols.

Scientific Research Applications

3,7-Dimethyloctyl valerate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 3,7-dimethyloctyl valerate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release valeric acid and 3,7-dimethyloctanol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethyloctyl acetate
  • 3,7-Dimethyloctyl butyrate
  • 3,7-Dimethyloctyl propionate

Uniqueness

3,7-Dimethyloctyl valerate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.

Properties

CAS No.

93857-93-3

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

3,7-dimethyloctyl pentanoate

InChI

InChI=1S/C15H30O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h13-14H,5-12H2,1-4H3

InChI Key

LMPYVHIIYCATHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCCC(C)CCCC(C)C

Origin of Product

United States

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